molecular formula C10H6BrNO3 B15064914 6-Bromo-7-methoxyquinoline-5,8-dione CAS No. 86927-80-2

6-Bromo-7-methoxyquinoline-5,8-dione

Cat. No.: B15064914
CAS No.: 86927-80-2
M. Wt: 268.06 g/mol
InChI Key: XUFWJDPQHNGZFM-UHFFFAOYSA-N
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Description

6-Bromo-7-methoxyquinoline-5,8-dione is an organic compound with the molecular formula C10H6BrNO3 and a molecular weight of 268.06 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 7th position, and two ketone groups at the 5th and 8th positions on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methoxyquinoline-5,8-dione typically involves the bromination of 7-methoxyquinoline-5,8-dione. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position. The reaction conditions often include the use of bromine or a bromine-containing reagent in an appropriate solvent, such as acetic acid or chloroform, at a controlled temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methoxyquinoline-5,8-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone groups to alcohols or other reduced forms.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce hydroquinoline derivatives.

Scientific Research Applications

6-Bromo-7-methoxyquinoline-5,8-dione has various applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-7-methoxyquinoline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxyquinoline-5,8-dione: Lacks the bromine atom at the 6th position.

    6-Chloro-7-methoxyquinoline-5,8-dione: Contains a chlorine atom instead of a bromine atom at the 6th position.

    6-Bromoquinoline-5,8-dione: Lacks the methoxy group at the 7th position.

Uniqueness

6-Bromo-7-methoxyquinoline-5,8-dione is unique due to the presence of both the bromine atom at the 6th position and the methoxy group at the 7th position. This combination of functional groups imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

CAS No.

86927-80-2

Molecular Formula

C10H6BrNO3

Molecular Weight

268.06 g/mol

IUPAC Name

6-bromo-7-methoxyquinoline-5,8-dione

InChI

InChI=1S/C10H6BrNO3/c1-15-10-6(11)8(13)5-3-2-4-12-7(5)9(10)14/h2-4H,1H3

InChI Key

XUFWJDPQHNGZFM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C2=C(C1=O)N=CC=C2)Br

Origin of Product

United States

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